molecular formula C27H23N3O2 B12476423 10-Methyl-2-(2-methylphenyl)-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5-dione

10-Methyl-2-(2-methylphenyl)-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5-dione

Cat. No.: B12476423
M. Wt: 421.5 g/mol
InChI Key: USQDVZCVNXWBHM-UHFFFAOYSA-N
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Description

10-Methyl-2-(2-methylphenyl)-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5-dione is a complex organic compound belonging to the pyrimido[4,5-b]quinoline family

Preparation Methods

The synthesis of 10-Methyl-2-(2-methylphenyl)-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5-dione can be achieved through several methods. One efficient and environmentally friendly approach involves the reaction of aromatic amines, barbituric acid, and aryl aldehyde under UV365 light in an aqueous-glycerol medium . This method offers high yields, clean reaction conditions, and the use of a cheap, environmentally friendly solvent system.

Chemical Reactions Analysis

10-Methyl-2-(2-methylphenyl)-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore in drug design due to its unique structure and biological activity.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 10-Methyl-2-(2-methylphenyl)-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other pyrimido[4,5-b]quinoline derivatives, such as:

10-Methyl-2-(2-methylphenyl)-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5-dione stands out due to its specific substituents, which confer unique chemical and biological properties.

Properties

Molecular Formula

C27H23N3O2

Molecular Weight

421.5 g/mol

IUPAC Name

10-methyl-2-(2-methylphenyl)-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5-dione

InChI

InChI=1S/C27H23N3O2/c1-17-11-7-8-14-20(17)25-28-26-23(24(31)21-15-9-10-16-22(21)29(26)3)27(32)30(25)18(2)19-12-5-4-6-13-19/h4-16,18H,1-3H3

InChI Key

USQDVZCVNXWBHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C(=O)C4=CC=CC=C4N3C)C(=O)N2C(C)C5=CC=CC=C5

Origin of Product

United States

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